molecular formula C20H14N4 B009610 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine CAS No. 108775-05-9

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine

Cat. No. B009610
M. Wt: 310.4 g/mol
InChI Key: JIFVPWRTVQHPKC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives involves various strategies, including cyclization reactions, substitution reactions, and the use of diazotization techniques. For example, the synthesis of related triazine compounds, such as 7-methyl-5-phenyl-1H-pyrazolo[4,3-e]tetrazolo[4,5-b][1,2,4]triazine, was achieved through azido-3-methyl-1-phenyl-1H-pyrazolo[4,3-e][1,2,4]triazine derivatives, demonstrating the complexity and versatility of synthetic approaches for triazine derivatives (Mojzych, Karczmarzyk, & Rykowski, 2005).

Molecular Structure Analysis

The molecular structure of triazine derivatives is characterized by X-ray crystallography, which provides detailed insights into the arrangement of atoms, molecular geometry, and the nature of crystal packing. The structural analysis of such compounds reveals their planar or nearly planar geometries, and the presence of intramolecular interactions that stabilize their structures. The crystallographic analysis of related compounds, such as 5-Phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide, helps in understanding the molecular conformation and packing in the crystal lattice, which is crucial for their physical and chemical properties (L'abbé, Meutermans, Meervelt, King, & Lenstra, 2010).

Chemical Reactions and Properties

Triazine derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and rearrangements, which are influenced by their electronic structure and the nature of substituents. These reactions are utilized for the synthesis of complex molecules and for modifications to introduce functional groups, which are essential for their applications. For example, the benzyne-mediated rearrangement of 3-(2-pyridyl)-1,2,4-triazines demonstrates the reactivity of these compounds towards the formation of novel heterocyclic structures (Nikonov et al., 2013).

Physical Properties Analysis

The physical properties of triazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure and substitution patterns. These properties are crucial for their practical applications and for determining the conditions under which they can be handled and used in reactions. The study of these properties is essential for the development of triazine-based materials and for their use in various industrial applications.

Chemical Properties Analysis

The chemical properties of triazine derivatives, including acidity, basicity, and reactivity towards various reagents, are determined by the electronic structure of the triazine ring and the nature of substituents. These properties influence the behavior of triazine derivatives in chemical reactions and their interactions with biomolecules, which are important for their applications in medicinal chemistry and materials science.

Scientific Research Applications

Biological and Pharmacological Significance

The triazine scaffold, including 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine, has been extensively studied in medicinal chemistry due to its significant biological and pharmacological activities. Triazine derivatives exhibit a broad spectrum of biological activities, such as antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal effects. This makes the triazine nucleus an attractive core moiety for researchers aiming to develop future drugs (Tarawanti Verma et al., 2019).

Chemical Reactivities and Synthetic Approaches

The synthesis and functionalization of triazine derivatives, including 3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine, involve various strategies that lead to compounds with significant medicinal, pharmacological, and biological applications. These compounds serve as vital probes due to their diverse applications in the medicinal, pharmacological, and biological fields as drugs, semi-drugs, and bioactive systems. Their reactivity towards electrophilic and nucleophilic reagents under different conditions has been explored, highlighting their potential in anticancer, anti-HIV, and antimicrobial activities, among others (M. Makki et al., 2019).

Applications in Material Science

The triazine-based compounds, specifically 1,3,5-triazine derivatives, have found significant applications in material science, particularly in the development of discotic liquid crystals. These materials are of prime importance for charge and energy transport investigations and have potential organo-electronic applications due to their unique structural modifications and properties. Research on 1,3,5-triazine-based mesogens demonstrates the versatility of triazine derivatives in creating materials for potentially commercially successful liquid crystal display and other applications (Deepak Devadiga et al., 2019).

Antitumor Activities

The antitumor activities of 1,2,3-triazines and their benzo- and heterofused derivatives have been thoroughly reviewed, highlighting the broad spectrum of activities including antibacterial, antifungal, antiviral, antiproliferative, analgesic, and anti-inflammatory properties. These activities, combined with their simple synthesis, confer great potential on these molecules as scaffolds for the development of antitumor compounds (S. Cascioferro et al., 2017).

Future Directions

The future directions for the study of this compound could involve further exploration of its synthesis, structure, and properties. Additionally, its potential applications in various fields such as materials science could be investigated. The study of related compounds has shown promising results, such as the observation of spin-transition in a related compound , which could guide future research directions.

properties

IUPAC Name

5-phenyl-3-(5-phenylpyridin-2-yl)-1,2,4-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4/c1-3-7-15(8-4-1)17-11-12-18(21-13-17)20-23-19(14-22-24-20)16-9-5-2-6-10-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVPWRTVQHPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NC(=CN=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Phenyl-2-pyridyl)-5-phenyl-1,2,4-triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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